molecular formula C7H13NO4S B2579332 (3S)-1-methylsulfonylpiperidine-3-carboxylic acid CAS No. 1568010-70-7

(3S)-1-methylsulfonylpiperidine-3-carboxylic acid

Cat. No. B2579332
CAS RN: 1568010-70-7
M. Wt: 207.24
InChI Key: JYNPFTCJJVIWTD-LURJTMIESA-N
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Description

(3S)-1-methylsulfonylpiperidine-3-carboxylic acid, commonly known as MS-3, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MS-3 belongs to the class of piperidine derivatives and is widely used in biochemical and physiological studies. The purpose of

Scientific Research Applications

Organic Synthesis and Catalysis

One area of application is in the synthesis of complex organic molecules. For instance, Zolfigol et al. (2015) designed and synthesized novel, biological-based nano organo solid acids with urea moiety for catalyzing the synthesis of various organic compounds under mild and green conditions. These catalysts demonstrated potential industrial applications in creating coumarin-3-carboxylic acid and cinnamic acid derivatives, showcasing their versatility in organic synthesis Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015.

Heterogeneous Catalysis

Khazaei et al. (2011) developed sulfonic acid functionalized imidazolium salts/FeCl3 catalytic systems for synthesizing benzimidazoles at room temperature. This study highlights the role of such compounds in facilitating environmentally friendly reactions through efficient catalysis Khazaei et al., 2011.

Electrochemiluminescence in Immunoassays

Yu et al. (2016) explored ruthenium(II) complexes with carboxylic acid groups for use as labels in electrochemiluminescence (ECL) immunoassays. Their research demonstrated enhanced ECL emission, suggesting potential for improving the detection sensitivity in clinical immunoassay applications Yu, Liu, & Zhou, 2016.

Antibacterial Activity

Egawa et al. (1984) synthesized compounds with potential antibacterial activity, emphasizing the medicinal chemistry applications of sulfonamide and carboxylic acid derivatives Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.

NMDA Receptor Ligands

Sakai et al. (2003) isolated compounds from marine sponges acting as NMDA-type glutamate receptor ligands, highlighting the potential of these substances in neuropharmacology Sakai, Matsubara, Shimamoto, Jimbo, Kamiya, & Namikoshi, 2003.

Chiral Building Blocks for Alkaloids

Takahata et al. (2002) investigated the synthesis of chiral piperidine-related alkaloids using a novel C(2)-symmetric compound, contributing to the field of natural product synthesis Takahata, Ouchi, Ichinose, & Nemoto, 2002.

properties

IUPAC Name

(3S)-1-methylsulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNPFTCJJVIWTD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1568010-70-7
Record name (3S)-1-methanesulfonylpiperidine-3-carboxylic acid
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